N-(4-ethoxybenzyl)-2-methoxyacetamide
Description
N-(4-Ethoxybenzyl)-2-methoxyacetamide is an acetamide derivative characterized by a 4-ethoxybenzyl group attached to the nitrogen atom and a methoxy substituent on the α-carbon of the acetyl moiety. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol (calculated). This compound is synthesized via reductive amination or nucleophilic substitution, as seen in analogous structures .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)8-13-12(14)9-15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUQZYJPSMOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(4-ethoxybenzyl)-2-methoxyacetamide with structurally related acetamide derivatives:
Key Observations :
- Electronic Effects : The trifluoromethyl group in C₁₉H₁₈F₃N₃O₂ introduces strong electron-withdrawing properties, which may stabilize the compound against metabolic degradation .
- Synthetic Flexibility : Reductive amination (used for the parent compound) allows for modular substitution of the benzyl group, whereas benzo[d]oxazole derivatives require multistep acetylation .
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